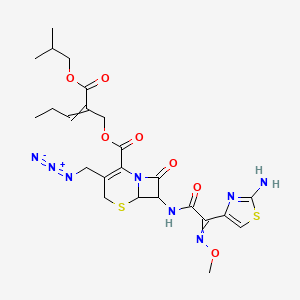
Ceftrazonal bopentil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceftrazonal bopentil is a small molecule drug that was initially developed by F. Hoffmann-La Roche Ltd. It is a cell wall inhibitor used in the treatment of bacterial infections. The compound has a molecular formula of C24H30N8O7S2 and is known for its broad-spectrum antibacterial activity .
Vorbereitungsmethoden
The synthesis of ceftrazonal bopentil involves multiple steps, starting from the preparation of its active metabolite, Ro 40-6890. The ester prodrug Ro 41-3399 is then synthesized to enhance oral absorption. The synthetic route typically involves the following steps:
Preparation of Ro 40-6890: This involves the reaction of specific intermediates under controlled conditions to form the active metabolite.
Esterification: Ro 40-6890 is esterified to form Ro 41-3399, which is this compound.
Industrial production methods focus on optimizing yield and purity while minimizing impurities. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Ceftrazonal bopentil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ceftrazonal bopentil has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying cephalosporin derivatives and their chemical properties.
Biology: The compound is used in research to understand bacterial cell wall synthesis and inhibition.
Medicine: this compound has been investigated for its potential in treating bacterial infections, particularly those caused by resistant strains.
Wirkmechanismus
Ceftrazonal bopentil exerts its effects by inhibiting the synthesis of the bacterial cell wall. It binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane, which are enzymes involved in cell-wall synthesis and cell division. This inhibition leads to the disruption of the bacterial cell wall, ultimately causing cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Ceftrazonal bopentil is compared with other cephalosporin antibiotics, such as ceftriaxone and cefuroxime. While all these compounds share a similar mechanism of action, this compound is unique due to its ester prodrug form, which enhances oral absorption. Similar compounds include:
Ceftriaxone: A broad-spectrum cephalosporin with a long half-life and high penetration into tissues.
Cefuroxime: Another cephalosporin with good activity against a range of bacterial infections.
This compound’s uniqueness lies in its enhanced oral bioavailability and broad-spectrum activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C24H30N8O7S2 |
|---|---|
Molekulargewicht |
606.7 g/mol |
IUPAC-Name |
2-(2-methylpropoxycarbonyl)pent-2-enyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(azidomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C24H30N8O7S2/c1-5-6-13(22(35)38-8-12(2)3)9-39-23(36)18-14(7-27-31-26)10-40-21-17(20(34)32(18)21)29-19(33)16(30-37-4)15-11-41-24(25)28-15/h6,11-12,17,21H,5,7-10H2,1-4H3,(H2,25,28)(H,29,33) |
InChI-Schlüssel |
FHPWLEQQFDSPCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(COC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)CN=[N+]=[N-])C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



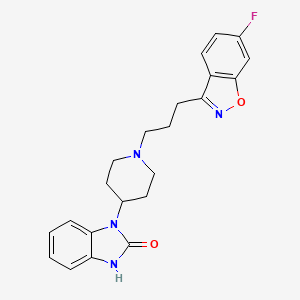
![2-[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782292.png)
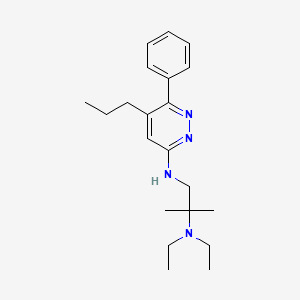


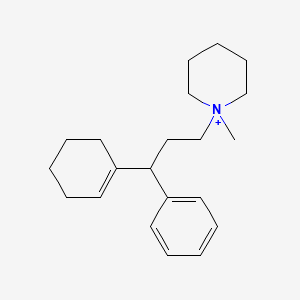
![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)
![(Z)-7-[(1R,2S,3S,4S)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782327.png)
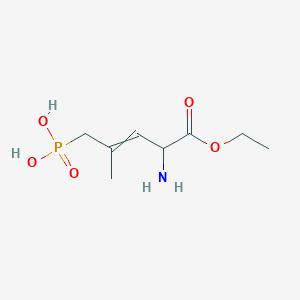
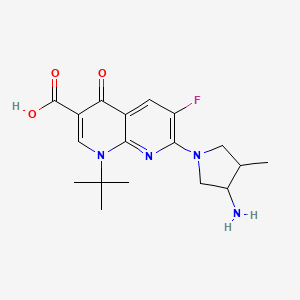

![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B10782367.png)
![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)
